delta-Guanidinovaleric acid
Overview
Description
Delta-Guanidinovaleric acid: is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during biosynthesis. It is a structural derivative of delta-amino acid, where the amino group is located on the carbon atom at the position delta to the carboxy group . This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Mechanism of Action
Target of Action
Delta-Guanidinovaleric acid (DGVA), also known as 5-guanidinopentanoic acid, primarily targets the GABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance between excitation and inhibition in the brain.
Mode of Action
DGVA acts directly on the GABA receptors, inducing sporadic spike discharges . This interaction with the GABA receptors suggests that DGVA might be a specific GABA-receptor antagonist .
Biochemical Pathways
The primary biochemical pathway affected by DGVA is the GABAergic pathway . By acting as a GABA-receptor antagonist, DGVA can disrupt the normal inhibitory function of these receptors, leading to increased neuronal excitability .
Pharmacokinetics
One study suggests that dgva can induce spike discharges within 5-10 minutes after topical application on the pia mater of the sensorimotor cortex . This suggests that DGVA can rapidly cross the blood-brain barrier and exert its effects.
Result of Action
The primary result of DGVA’s action is the induction of sporadic spike discharges, which are a type of abnormal electrical activity in the brain . These discharges can lead to various neurological effects, potentially including seizures .
Action Environment
The action of DGVA is influenced by the environment within the brain. For example, the presence of other compounds can modulate the effects of DGVA. In one study, the spike discharges induced by DGVA were completely suppressed within 10 minutes of supplementary application of GABA, L-GABOB, or muscimol .
Biochemical Analysis
Biochemical Properties
Delta-Guanidinovaleric acid is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme L-arginine-glycine transamidase, which mediates the transamidination of arginine to glycine, yielding guanidinoacetate. This compound can also be formed through the transamidination of δ-aminovaleric acid by the same enzyme . Additionally, this compound acts as a specific GABA-receptor antagonist, influencing neurotransmission and potentially inducing spike discharges in the brain .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting on GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The application of this compound on the pia mater of the sensorimotor cortex has been shown to induce sporadic spike discharges, indicating its impact on neuronal activity
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA receptors. As a GABA-receptor antagonist, this compound binds to these receptors and inhibits their normal function, leading to altered neuronal activity. This binding interaction is specific and can induce spike discharges in the brain, as observed in electroencephalographic studies . Additionally, this compound may influence enzyme activity and gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the application of this compound can induce spike discharges within minutes, but the duration and persistence of these effects may vary
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may induce mild effects on neuronal activity, while higher doses can lead to more pronounced spike discharges and potential neurotoxicity . It is essential to determine the threshold effects and any toxic or adverse effects at high doses to ensure the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to guanidino compounds. It can be formed through the transamidination of δ-aminovaleric acid by L-arginine-glycine transamidase
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta-Guanidinovaleric acid can be synthesized from 3,5-dimethylpyrazole-1-carboxamidine nitrate and 5-aminovaleric acid . The reaction involves the use of sodium hydroxide in water at ambient temperature with a pH of 10.4 for 120 hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Delta-Guanidinovaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the guanidino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Oxo-derivatives of this compound.
Reduction: Simpler amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Delta-Guanidinovaleric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Delta-Guanidinovaleric acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Argininic acid: Another guanidino compound with similar properties.
Alpha-keto-delta-guanidinovaleric acid: A monosubstituted guanidino compound found in hyperargininemic patients.
Delta-amino valeric acid: A related amino acid with different functional groups.
This compound stands out due to its specific interactions with the GABA receptor and its unique synthetic pathways.
Properties
IUPAC Name |
5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c7-6(8)9-4-2-1-3-5(10)11/h1-4H2,(H,10,11)(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUBCVAQGIZRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196772 | |
Record name | delta-Guanidinovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462-93-1 | |
Record name | delta-Guanidinovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | delta-Guanidinovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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